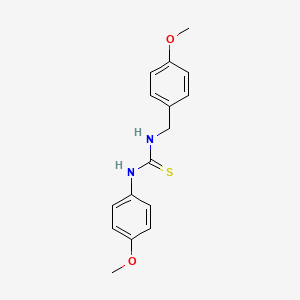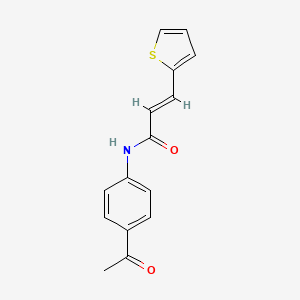
3-(4-ethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-ethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound, also known as ENA, is a member of the acrylamide family and has been synthesized using various methods. ENA has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of 3-(4-ethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide is not fully understood. However, it has been suggested that 3-(4-ethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide inhibits cancer cell growth by inducing apoptosis, a process of programmed cell death. 3-(4-ethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects:
3-(4-ethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(4-ethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide inhibits cancer cell growth by inducing apoptosis and inhibiting the activity of certain enzymes involved in cancer cell growth. 3-(4-ethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-ethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has several advantages for lab experiments, including its ease of synthesis and stability. However, 3-(4-ethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for research on 3-(4-ethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide. One area of research is the development of new synthetic methods for 3-(4-ethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide and its derivatives. Another area of research is the optimization of 3-(4-ethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide as an anti-cancer agent, including the development of new delivery systems. Additionally, 3-(4-ethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide could be studied for its potential applications in other fields, such as material science and organic synthesis.
Méthodes De Synthèse
3-(4-ethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide can be synthesized using various methods, including the Knoevenagel condensation reaction. In this method, 4-ethoxybenzaldehyde and 2-methyl-5-nitrobenzaldehyde are reacted with malononitrile in the presence of a catalyst such as piperidine to form the intermediate product. The intermediate product is then reacted with acryloyl chloride to yield 3-(4-ethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide.
Applications De Recherche Scientifique
3-(4-ethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 3-(4-ethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has been studied for its potential as an anti-cancer agent due to its ability to inhibit cancer cell growth. In material science, 3-(4-ethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has been studied for its potential as a building block for the synthesis of new materials. In organic synthesis, 3-(4-ethoxyphenyl)-N-(2-methyl-5-nitrophenyl)acrylamide has been studied for its potential as a reagent in various reactions.
Propriétés
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-(2-methyl-5-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-3-24-16-9-5-14(6-10-16)7-11-18(21)19-17-12-15(20(22)23)8-4-13(17)2/h4-12H,3H2,1-2H3,(H,19,21)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOSJLDIJFYRCO-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-nitro-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5816122.png)

![N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B5816129.png)

![{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5816140.png)
![8-methoxy-4-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5816146.png)
![N-(3,4-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5816149.png)
![methyl {4-[(2-bromobenzoyl)amino]phenyl}acetate](/img/structure/B5816154.png)
![N-[3-({[(4-fluorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5816161.png)

![N'-{[(2-methoxyphenyl)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5816180.png)

![3-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethyl-1-propanamine](/img/structure/B5816194.png)
![ethyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5816211.png)